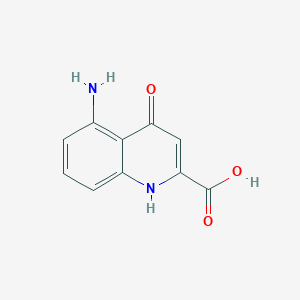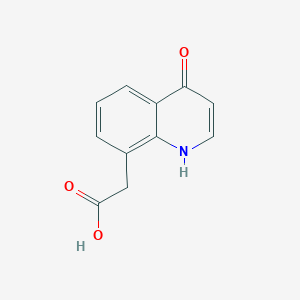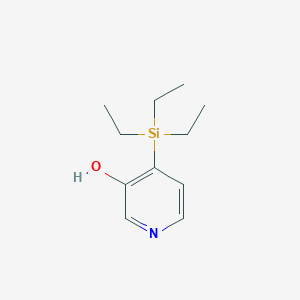
5-Amino-4-hydroxyquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-hydroxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-hydroxyquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with suitable reagents under specific conditions . Another method includes the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practical aspects of the synthesis .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods aim to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-4-hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dilute hydrochloric acid, potassium hydroxide, and sodium hydroxide. These reagents facilitate the formation of quinoline-4-carboxylic acid derivatives under specific conditions .
Major Products Formed: The major products formed from the reactions of this compound include various quinoline derivatives with potential biological and pharmaceutical activities .
Wissenschaftliche Forschungsanwendungen
5-Amino-4-hydroxyquinoline-2-carboxylic acid has a wide range of scientific research applications. It is used in the synthesis of bioactive chalcone derivatives, which have pharmacological activities . Additionally, quinoline derivatives are known for their anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial properties . These compounds are also used in the development of drugs for various diseases, including cancer and Alzheimer’s disease .
Wirkmechanismus
The mechanism of action of 5-Amino-4-hydroxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of 2-oxoglutarate-dependent oxygenases, which are involved in various biological processes . This inhibition can lead to the modulation of epigenetic processes and the regulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C10H8N2O3 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
5-amino-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-5-2-1-3-6-9(5)8(13)4-7(12-6)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
YDNCBFOCOUQJFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)NC(=CC2=O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,3,4-Trimethylfuro[3,4-C]quinoline](/img/structure/B11894152.png)



![6-Ethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B11894196.png)



